molecular formula C8H18O B008407 Diisobutyl ether CAS No. 628-55-7

Diisobutyl ether

Cat. No. B008407
CAS RN: 628-55-7
M. Wt: 130.23 g/mol
InChI Key: SZNYYWIUQFZLLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diisobutyl ether involves chemical reactions that produce it as a secondary product, with isopropanol being a primary product in some reactions. A notable method includes the use of a single-pass trickle-bed reactor over the ion-exchange resin catalyst Amberlyst 15, indicating the process's intricacy and the conditions required for its formation, such as temperature and pressure variations (Heese, Dry, & Möller, 1999).

Molecular Structure Analysis

The molecular structure of diisobutyl ether and its regioisomers has been characterized using various analytical techniques, including GC-MS with electron ionization (EI), showcasing the complexity of its structure and the ability to differentiate its isomers based on mass spectrometry analysis (Staccioli et al., 2009).

Chemical Reactions and Properties

Diisobutyl ether undergoes various chemical reactions, including etherification and dehydration processes, which have been studied to understand its reactivity and formation mechanisms. The creation of stable intermediates, such as isobutyl silyl ether, during these reactions highlights the compound's chemical behavior and the conditions under which it reacts or remains stable (Stepanov, Romannikov, & Zamaraev, 1992).

Physical Properties Analysis

The physical properties of diisobutyl ether, such as surface tension, have been measured across different temperatures, providing insights into its behavior in various conditions. This data is crucial for its application in industries, where its physical characteristics can influence its use in formulations or as a solvent (Bi, Zhao, & Wu, 2010).

Chemical Properties Analysis

Understanding the chemical properties of diisobutyl ether involves studying its reactivity, stability, and interactions with other compounds. The oxidation of diisobutyl ether, for instance, has been analyzed in jet-stirred reactors, offering insights into its behavior under various conditions, which is essential for its use as a potential biofuel (Thion et al., 2017).

Scientific Research Applications

  • Catalyst in Polymer Chemistry : It is used as a catalyst for synthesizing highly reactive polyisobutylene with high exo-olefin end group content and narrow molecular weight distribution (Vasilenko et al., 2016).

  • Surface Tension Measurement : In physical chemistry, it assists in measuring the surface tension of ethers at temperatures between 258 and 373 K (Bi, Zhao, & Wu, 2010).

  • Synthesis of Biodegradable Polyurethanes : It's utilized in the synthesis of biodegradable poly(ether-urethane)s, which are resistant to degradation in soil and water (Rafiemanzelat, Zonouz, & Emtiazi, 2012).

  • Cationic Polymerization : Diisobutyl ether plays a role in the cationic polymerization of isobutylene for producing polyisobutylenes with high exo-olefin content (Liu et al., 2011).

  • Viscosity and Density Measurements : It is used in measuring viscosity and density of ethers under various temperatures and pressures (Meng, Wu, & Liu, 2009).

  • Hydrocarbon Synthesis : Diisobutyl ether has been used in synthesizing hydrocarbons capable of diyl formation (Wittig, 1980).

  • Propylene Polymerization : It serves as an internal base in the one-step synthesis of a highly active catalyst for propylene polymerization (Coutinho et al., 1992).

  • Combustion and Engine Research : Its addition in HCCI engines affects combustion, efficiency, emissions, and operational range (Uyumaz et al., 2020).

  • Sensor Development : In analytical chemistry, it can be used as potentiometric sensor molecules in PVC membrane electrodes (Kertész et al., 2009).

  • Fuel Synthesis from Coal-Derived Synthesis Gas : Research focuses on synthesizing oxygenated fuel ethers like methyl isobutyl ether and methyl tertiary butyl ether directly from coal-derived synthesis gas (Klier et al., 1993).

Safety And Hazards

Diisobutyl ether is extremely flammable and poses a risk of ignition. Its vapors may travel to the source of ignition and flash back. The vapors may form explosive mixtures with air, and containers may explode when heated . It may also form explosive peroxides .

properties

IUPAC Name

2-methyl-1-(2-methylpropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYYWIUQFZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060856
Record name Propane, 1,1'-oxybis[2-methyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl ether

CAS RN

628-55-7
Record name Isobutyl ether
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Record name Isobutyl ether
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name 1,1'-oxybis[2-methylpropane]
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Record name ISOBUTYL ETHER
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Synthesis routes and methods I

Procedure details

100 g of 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether and 25 g of 97% potassium hydroxide were added to 300 ml of 1,3-dimethyl-2-imidazolidinone (hereinafter referred to as DMI) and the mixture was stirred at 150° C. for 18 h. After cooling to room temperature, the mixture was poured into water and made acidic with a concentrated aqueous hydrochloric acid solution. After extraction with benzene, the benzene solution was washed with water and dried. Benzene was distilled off under reduced pressure and the obtained oily residue was purified according to a column chromatography (silica gel, developer: benzene) to obtain 45.6 g of 3-phenoxybenzyl 2- 3-chloro-4-hydroxyphenyl)-2-methylpropyl ether (m.p. 68° to 69° C.).
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Synthesis routes and methods II

Procedure details

This isomerization reaction has been examined to a very large extent with regard to its mechanism and action of catalysts (J.Amer.Chem.Soc. 84, 3307 (1962)) and it was found that acidic catalysts are required for an isomerization and that of a great number of substances tested only silica gel and aluminum silicate in the form of pumice may practically be used as catalysts. But the activity and selectivity of these catalysts are not yet satisfactory from the economical point of view. Thus, the benzyl ether of hydroxypivalaldehyde can be prepared in the most favorable case with pumice with a conversion of 90 molar % and a selectivity of 83.3 molar %, i.e. a yield of 75 molar %. For the 2-methylpropyl ether, the yield with the same catalyst is 69 molar %, with a conversion of 84 molar % and a selectivity of 82.1 molar %, whereas the methyl ether is formed only in a yield of 38 molar %. When SiO2 is used as catalyst instead of pumice, the yield of the benzyl ether is even markedly lower, i.e. 46 molar %.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
P Dimitrov, J Emert, R Faust - Macromolecules, 2012 - ACS Publications
The carbocationic polymerization of isobutylene (IB), co-initiated by AlCl 3 /ether complexes, has been reexamined and extended to different dialkyl ethers. In the absence of a proton …
Number of citations: 67 pubs.acs.org
N Funasaki, S Hada, S Neya - The Journal of Physical Chemistry, 1985 - ACS Publications
… The proton NMR spectrum (at 80 MHz) of diisobutyl ether in CDC13 and proton noise completely decoupled carbon-13 NMR spectrum of diisobutyl ether in C6D6 were recorded on a …
Number of citations: 43 pubs.acs.org
FA Amirov, SG Amirov, GA Aliyeva, FR Ragimova… - ppor.az
… Thus, the activity among the catalysts Amberlist-35, K-PST-3 and K-PSY-3 in terms of diisobutyl ether is higher in K-PSY-3 (59.3 wt.%), in terms of monoisobutylglycerol ether in K-PST-3 …
Number of citations: 0 ppor.az
G Bitsi, G Jenner - Applied catalysis, 1986 - Elsevier
The carbonylation of alcohols has been known since the pioneering work of Reppe during the 1930s and 1940s [I]. The large number of reviews is indicative of the growing interest in …
Number of citations: 8 www.sciencedirect.com
AS Balueva, EI Musina, GN Nikonov - Zhurnal Obshchej Khimii, 1998 - inis.iaea.org
… [en] Interaction of diphenilphosphene with glycol aldehyde and diisobutyl ether of phenylboric acid leads to formation of 2-phenyl-4-diphenilphosphene-1,2,3-dioxoborane, spectrally …
Number of citations: 0 inis.iaea.org
AS Balueva, EI Musina, GN Nikonov - Zhurnal Obshchej Khimii (Russian …, 1998 - osti.gov
… Interaction of diphenilphosphene with glycol aldehyde and diisobutyl ether of phenylboric acid leads to formation of 2-phenyl-4-diphenilphosphene-1,2,3-dioxoborane, spectrally …
Number of citations: 0 www.osti.gov
KJ Bartelson, P De, R Kumar, J Emert, R Faust - Polymer, 2013 - Elsevier
… Consistent with previously reported results, the 1:1 complexes of FeCl 3 with diisopropyl ether 1 and diisobutyl ether 5 showed no free ether in DCM, suggesting complete complexation. …
Number of citations: 49 www.sciencedirect.com
VA Kargin, AA Efendiev, EP Cherneva… - Doklady Akad. Nauk …, 1962 - osti.gov
… A phosphorylated organic ion exchanger was made by copolymerizing the diisobutyl ether of vinylphosphinic acid with acrylic acid. Two to four percent triallylcyanurate was used as a …
Number of citations: 7 www.osti.gov
KN Marsh, P Niamskul, J Gmehling, R Bölts - Fluid phase equilibria, 1999 - Elsevier
… Table 7 contains information on measurements on ethyl tert-butyl ether (ETBE), dibutyl ether, and diisobutyl ether. Table 8 contains references to measurements on multicomponent …
Number of citations: 96 www.sciencedirect.com
X Guo, L Guo, Y Suzuki, J Wu, Y Yoneyama… - …, 2020 - Wiley Online Library
… For the isobutyl alcohol oligomerization reaction, there still exist some side reactions, such as undesired diisobutyl Ether (DIE) formation (equation 3) and the cracking reaction forming …

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